molecular formula C22H30O2P2S4 B14385950 2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione CAS No. 90058-13-2

2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione

Cat. No.: B14385950
CAS No.: 90058-13-2
M. Wt: 516.7 g/mol
InChI Key: RBRUUIOXEVUAIK-UHFFFAOYSA-N
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Description

2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione is a complex organophosphorus compound It is characterized by the presence of two pentyloxyphenyl groups attached to a dithiadiphosphetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione typically involves the reaction of pentyloxyphenyl derivatives with phosphorus-sulfur compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pentyloxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.

Scientific Research Applications

2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate: This compound shares similar structural features but differs in its functional groups and applications.

    Phenylboronic acid: Although structurally different, it is used in similar applications in organic synthesis and coordination chemistry.

Uniqueness

2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione is unique due to its dithiadiphosphetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

90058-13-2

Molecular Formula

C22H30O2P2S4

Molecular Weight

516.7 g/mol

IUPAC Name

2,4-bis(4-pentoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane

InChI

InChI=1S/C22H30O2P2S4/c1-3-5-7-17-23-19-9-13-21(14-10-19)25(27)29-26(28,30-25)22-15-11-20(12-16-22)24-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3

InChI Key

RBRUUIOXEVUAIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)P2(=S)SP(=S)(S2)C3=CC=C(C=C3)OCCCCC

Origin of Product

United States

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